molecular formula C19H21N3OS B11074600 2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide

2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11074600
M. Wt: 339.5 g/mol
InChI Key: RNQRKCUHMUFZAX-UHFFFAOYSA-N
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Description

2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with Lawesson’s reagent or phosphorus pentasulfide.

    Acetamide Formation: The final step involves the acylation of the quinazolinone-thioxo intermediate with 2-phenylethylamine and acetic anhydride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted acetamide derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family exert their effects by interacting with enzymes, receptors, or other proteins, thereby modulating various cellular pathways. The thioxo group may also play a role in its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide: Similar structure but with an oxo group instead of a thioxo group.

    2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a phenylethyl group.

Uniqueness

The presence of the thioxo group and the phenylethyl acetamide moiety makes 2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide unique compared to other quinazolinone derivatives. These structural features may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(3-methyl-2-sulfanylidene-4H-quinazolin-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H21N3OS/c1-21-13-16-9-5-6-10-17(16)22(19(21)24)14-18(23)20-12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23)

InChI Key

RNQRKCUHMUFZAX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2N(C1=S)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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